molecular formula C11H24N2 B6331552 1-(Heptan-2-yl)piperazine CAS No. 1240569-47-4

1-(Heptan-2-yl)piperazine

Cat. No.: B6331552
CAS No.: 1240569-47-4
M. Wt: 184.32 g/mol
InChI Key: XJCCOJFOMZJFAX-UHFFFAOYSA-N
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Description

1-(Heptan-2-yl)piperazine (CAS No. 1240573-64-1) is a piperazine derivative featuring a branched heptyl group at the nitrogen atom of the piperazine ring. Its molecular formula is C₁₂H₂₆N₂, with a molecular weight of 198.35 g/mol . The compound’s structure includes a seven-carbon alkyl chain, which confers distinct physicochemical properties, such as increased lipophilicity compared to smaller or aromatic substituents.

Properties

IUPAC Name

1-heptan-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-3-4-5-6-11(2)13-9-7-12-8-10-13/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCCOJFOMZJFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(Heptan-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or sulfonyl chlorides to form substituted piperazine derivatives.

    Cyclization: Intramolecular cyclization reactions can be performed to form more complex piperazine-containing structures.

Mechanism of Action

The mechanism of action of 1-(Heptan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of certain organisms . The compound’s effects on other molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Physicochemical Properties

Piperazine derivatives are classified based on substituent types, including alkyl , aryl , and heterocyclic groups (e.g., benzyl, chlorophenyl, hydroxyethyl). Below is a comparative analysis of key compounds:

Compound Substituent Molecular Weight (g/mol) Predicted logP Key Properties
1-(Heptan-2-yl)piperazine Heptyl (C₇H₁₅) 198.35 High High lipophilicity; potential CNS penetration
BZP (1-Benzylpiperazine) Benzyl (C₆H₅CH₂) 176.26 Moderate Stimulant; serotonergic activity
mCPP (1-(3-Chlorophenyl)piperazine) 3-Chlorophenyl 196.67 Moderate 5-HT₁B/₂C receptor agonist
TFMPP (1-(3-Trifluoromethylphenyl)piperazine) 3-Trifluoromethylphenyl 244.25 High Serotonin releaser; stimulant
1-(2-Hydroxyethyl)piperazine Hydroxyethyl (HOCH₂CH₂) 130.19 Low Hydrophilic; solvent/corrosion inhibitor

Key Observations :

  • Hydrophilicity : Hydroxyethyl-substituted piperazines exhibit water solubility, making them suitable for industrial applications (e.g., SO₂ absorption ).
Central Nervous System (CNS) Effects
  • BZP and TFMPP : Historically used as stimulants and "party drugs" due to serotonin and dopamine receptor modulation . Their aryl groups facilitate receptor binding, whereas alkyl chains like heptan-2-yl may alter pharmacokinetics (e.g., prolonged half-life) .
  • mCPP : A 5-HT₁B/₂C agonist linked to anxiety and appetite suppression in studies . The electron-withdrawing chloro group enhances receptor affinity compared to alkyl substituents .
Anticancer and Therapeutic Potential
  • Aromatic Derivatives : 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives show cytotoxicity against cancer cell lines (e.g., HCT-116 colon cancer) due to bulky aromatic groups interacting with cellular targets .
  • Alkyl Derivatives : Alkyl-substituted piperazines like this compound are less studied for anticancer activity but may influence membrane permeability or protein binding via lipophilic interactions.

Biological Activity

1-(Heptan-2-yl)piperazine is a compound belonging to the piperazine family, which has garnered attention for its potential biological activities. This compound is characterized by a heptan-2-yl substituent on the piperazine ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound's biological activity is primarily attributed to its interaction with various neurotransmitter receptors and ion channels. Research indicates that compounds in the piperazine class often exhibit activity as:

  • Serotonin Receptor Modulators : They can act as agonists or antagonists at serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Receptor Interactions : Similar compounds have been shown to interact with dopamine receptors, which could have implications for treating disorders such as schizophrenia or Parkinson’s disease.
  • Antimicrobial Activity : Some studies suggest that derivatives of piperazine exhibit antimicrobial properties, potentially making them candidates for antibiotic development.

Antimicrobial Activity

A study assessed the minimum inhibitory concentrations (MIC) of various piperazine derivatives against mycobacterial species. The results indicated that modifications to the piperazine ring can enhance antimicrobial efficacy. While specific data for this compound were not detailed, related compounds showed promising results against multi-drug resistant strains of Mycobacterium tuberculosis .

CompoundMIC (µg/mL)Target Pathogen
This compound*TBDMycobacterium tuberculosis
Compound A0.5Mycobacterium smegmatis
Compound B1.0Mycobacterium aurum

*Note: TBD indicates that specific data for this compound was not available in the reviewed studies.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., RAW264.7 macrophages) revealed that certain piperazine derivatives exhibited low toxicity profiles, indicating potential for therapeutic use without significant adverse effects .

Case Studies

A significant case study involved the synthesis and evaluation of piperazine derivatives for their biological activities. In this study, researchers synthesized several analogs and tested their effects on cell viability and antimicrobial activity. The findings suggested that structural modifications could lead to enhanced selectivity and potency against target pathogens while minimizing cytotoxic effects on human cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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